molecular formula C10H15N B1605716 Ortetamine CAS No. 5580-32-5

Ortetamine

Cat. No.: B1605716
CAS No.: 5580-32-5
M. Wt: 149.23 g/mol
InChI Key: ZEMQBDFHXOOXLY-UHFFFAOYSA-N
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Description

Ortetamine, also known as 2-methylamphetamine, is a stimulant drug belonging to the amphetamine class. It is a monoamine releaser and has been studied for its stimulant properties. This compound is structurally similar to methamphetamine but has a methyl group attached to the phenyl ring, which distinguishes it from other amphetamines .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ortetamine can be synthesized through several methods. One common synthetic route involves the reaction of 2-methylphenylacetone with ammonia and a reducing agent such as lithium aluminum hydride. The reaction typically occurs in an inert atmosphere and under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain high-purity this compound suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Ortetamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

Ortetamine exerts its effects by increasing the release of monoamines, such as dopamine, norepinephrine, and serotonin, from presynaptic neurons. It also inhibits the reuptake of these neurotransmitters, leading to increased concentrations in the synaptic cleft. This results in enhanced stimulation of postsynaptic receptors and increased neuronal activity. The primary molecular targets of this compound are the monoamine transporters, including the dopamine transporter, norepinephrine transporter, and serotonin transporter .

Comparison with Similar Compounds

Ortetamine is similar to other substituted amphetamines, such as:

Uniqueness

This compound’s unique structural feature is the methyl group attached to the second position of the phenyl ring, which influences its pharmacological properties and potency. It has been shown to have lower potency compared to dextroamphetamine but can substitute for it in animal drug discrimination tests .

Properties

IUPAC Name

1-(2-methylphenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-8-5-3-4-6-10(8)7-9(2)11/h3-6,9H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMQBDFHXOOXLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30863569
Record name 2-Methylamphetamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30863569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5580-32-5
Record name Ortetamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5580-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ortetamine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005580325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylamphetamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30863569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ORTETAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF4N11KKKR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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